Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)-(9CI)

Description

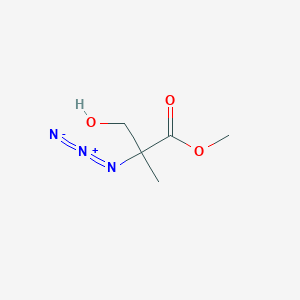

Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)-(9CI) (CAS: Not explicitly provided; synonyms include (2R)-2-Azido-3-hydroxy-2-methyl-propanoic Acid Methyl Ester) is a chiral, multifunctional methyl ester derivative of propanoic acid. Its structure features:

- Azido group (-N₃) at the 2-position, a reactive functional group commonly used in "click chemistry" for bioconjugation or polymer synthesis.

- (2R) configuration, indicating its enantiomeric specificity.

This compound is synthesized for specialized laboratory applications, such as intermediates in pharmaceutical or materials science research . Its azide group confers unique reactivity, enabling participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Properties

IUPAC Name |

methyl 2-azido-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVROTCFBSIUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization of 2-Methyl-L-Phenylalanine Hydrochloride

Reaction Overview

This method employs diazotization to convert 2-methyl-L-phenylalanine hydrochloride into the target compound via a stereospecific pathway.

Procedure

Reactants :

- 2-Methyl-L-phenylalanine hydrochloride (1.0 equiv)

- Sodium nitrite (5.0 equiv)

- 1,4-Dioxane/water (1:1 v/v)

- Dilute sulfuric acid (1M)

Conditions :

- Reactants dissolved in 1,4-dioxane/water at 0°C.

- Sodium nitrite added dropwise, stirred at room temperature for 12–24 h.

Workup :

- Extraction with ethyl acetate.

- Purification via slurry in petroleum ether/ethyl acetate (3:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity | >95% (by ¹H NMR) |

| Stereoselectivity | Retention of (R)-configuration |

Advantages : Avoids toxic cyanide reagents; scalable for industrial production.

Limitations : Requires precise pH control during diazotization.

Nucleophilic Substitution of Cyclic Sulfite

Reaction Overview

A cyclic sulfite intermediate undergoes azide substitution to yield the target compound.

Procedure

Reactants :

- Cyclic sulfite (R)-6 (1.0 equiv)

- Sodium azide (1.3 equiv)

- DMF (solvent)

Conditions :

- Heated at 50°C for 48 h.

Workup :

- Solvent removal under vacuum.

- Column chromatography (hexane/ethyl acetate, 4:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 18% (cyclic sulfite recovery) |

| Isomer Ratio | (R)-7:(S)-8 = 1:4 |

Advantages : Compatible with moisture-sensitive substrates.

Limitations : Low yield; requires chromatographic purification.

Azidation of Methyl (R)-2-Hydroxy-2-methylpropanoate

Reaction Overview

Adapted from ethyl ester synthesis, this route substitutes methyl lactate for ethyl lactate.

Procedure

Reactants :

- Methyl (R)-2-hydroxy-2-methylpropanoate (1.0 equiv)

- Diphenylphosphoryl azide (DPPA, 1.1 equiv)

- DBU (1.1 equiv)

- THF (solvent)

Conditions :

- Cooled to 2°C under N₂.

- DBU added dropwise, stirred for 12 h.

Workup :

- Quenched with saturated NH₄Cl.

- Extracted with dichloromethane.

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–75% (estimated) |

| Stereopurity | >99% ee |

Advantages : High stereocontrol; no racemization observed.

Limitations : DPPA is moisture-sensitive and costly.

Chemical Reactions Analysis

Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)- is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical and medicinal applications. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

*Calculated based on C₆H₉N₃O₃.

Key Observations:

Azide vs. Thioether/Thioester Groups: The main compound’s azide group distinguishes it from 3-(methylthio)propanoic acid esters, which contain sulfur and contribute to fruity aromas (e.g., pineapple) .

Chirality: The (2R) configuration contrasts with non-chiral esters like pentafluoropropanoic acid methyl ester or simpler 2-methyl derivatives.

Reactivity: The azide group enables unique reactivity (e.g., cycloadditions), whereas methylthio or nitroamino groups impart stability or nitro-based reactivity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties*

*LogP values estimated using computational tools or inferred from structural analogs.

Biological Activity

Propanoic acid, 2-azido-3-hydroxy-2-methyl-, methyl ester, (2R)-(9CI) is a compound of significant interest due to its unique structural features, including an azido group, a hydroxy group, and a methyl ester. This compound is denoted by the CAS number 356048-04-9 and has the molecular formula CHNO with a molecular weight of approximately 159.14 g/mol . This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

The synthesis of (2R)-2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester typically involves several key steps:

- Starting Material : The process begins with (2R)-2-hydroxy-2-methyl-propanoic acid.

- Azidation : The hydroxy group is converted to an azido group using sodium azide in dimethylformamide (DMF) as the solvent.

- Esterification : The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid .

This compound's unique structure allows it to undergo various reactions such as reduction, substitution, and hydrolysis, leading to the formation of biologically relevant derivatives .

The biological activity of (2R)-2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester can be attributed to its functional groups:

- Azido Group : This group can be reduced to an amine, which may interact with various biological targets.

- Hydroxy Group : It participates in hydrogen bonding and other interactions that are crucial for biological activity.

- Methyl Ester Group : Hydrolysis of this group releases the active carboxylic acid form which can exhibit biological effects .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of propanoic acid esters can exhibit significant antiproliferative effects against cancer cell lines. For instance, modifications in structure have shown that certain derivatives selectively inhibit the proliferation of colon cancer cells (HCT-116), with IC values ranging from 0.12 mg/mL to 0.81 mg/mL for various compounds .

Table 1 summarizes the IC values for selected compounds derived from propanoic acid esters:

| Compound | IC (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 |

| 7g | 0.12 | HCT-116 |

| 7d | 0.81 | HCT-116 |

These findings suggest that modifications to the propanoic acid structure can enhance selectivity and potency against cancer cells while sparing normal cells .

Potential Applications

The unique properties of (2R)-2-azido-3-hydroxy-2-methyl-propanoic acid methyl ester make it a valuable candidate in several fields:

- Medicinal Chemistry : Its potential as a precursor for synthesizing biologically active compounds highlights its importance in drug development.

- Organic Synthesis : It serves as a building block for creating complex molecules due to its versatile reactivity .

- Research Applications : Investigated for its role in signaling pathways related to cancer cell apoptosis and proliferation .

Case Studies

A notable case study involved the synthesis of a series of methyl esters derived from propanoic acid that were tested for their antiproliferative properties. The study found that compounds with specific structural modifications exhibited enhanced activity against cancer cell lines while demonstrating minimal toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.